molecular formula C23H21N5O6S B4291829 4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate

4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate

Cat. No.: B4291829
M. Wt: 495.5 g/mol
InChI Key: COBLNTNANJYMQD-UHFFFAOYSA-N
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Description

4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a thiophene ring, and various functional groups such as amino, cyano, ethoxy, and nitro groups. The presence of these diverse functional groups makes this compound a valuable candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate typically involves multi-component reactions. One common method involves the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction proceeds through a one-pot multi-component condensation process, which is efficient and yields the desired product with good purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of functional groups like amino and nitro allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the thiophene ring and the ethoxy group adds to its chemical versatility and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(6-amino-5-cyano-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O6S/c1-4-32-15-9-12(8-14(28(30)31)20(15)33-23(29)16-6-5-7-35-16)17-13(10-24)21(25)34-22-18(17)19(11(2)3)26-27-22/h5-9,11,17H,4,25H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBLNTNANJYMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(=O)C2=CC=CS2)[N+](=O)[O-])C3C(=C(OC4=NNC(=C34)C(C)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate
Reactant of Route 3
4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
4-[6-Amino-5-cyano-3-(propan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxy-6-nitrophenyl thiophene-2-carboxylate

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